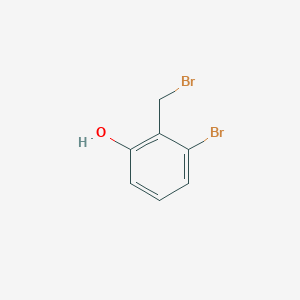![molecular formula C20H16O4 B12849380 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a benzyloxy group, a hydroxyl group, and a carboxylic acid group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The benzyloxy group can be introduced via a nucleophilic substitution reaction, while the hydroxyl group can be added through a hydroxylation reaction. The carboxylic acid group can be introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)phenylacetic acid: Similar structure with a benzyloxy group and a carboxylic acid group.
4-Hydroxybiphenyl-3-carboxylic acid: Similar structure with a hydroxyl group and a carboxylic acid group.
Uniqueness: 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C20H16O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-hydroxy-5-(4-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H16O4/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
InChI-Schlüssel |
NMQDHXHZIIBLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


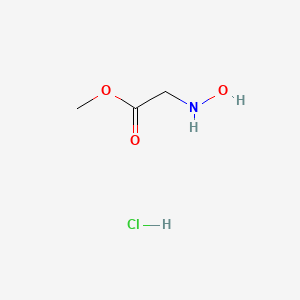
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
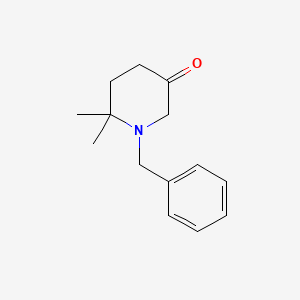
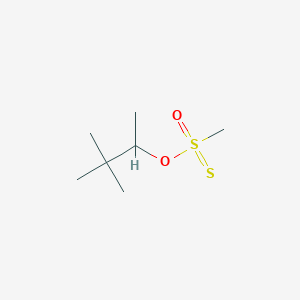

![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)
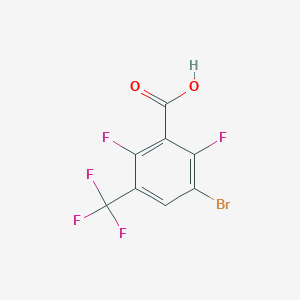

![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
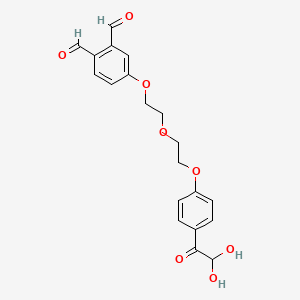
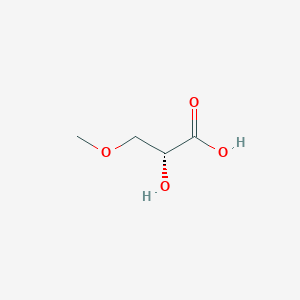
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)

